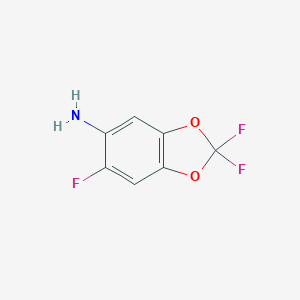
2,2,6-Trifluoro-1,3-benzodioxol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trifluoro-1,3-benzodioxol-5-amine is a useful research compound. Its molecular formula is C7H4F3NO2 and its molecular weight is 191.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,2,6-Trifluoro-1,3-benzodioxol-5-amine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C8H6F3NO2 with a molecular weight of approximately 195.13 g/mol. The compound's trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions and efficacy.
Chemical Structure and Properties
The presence of the benzodioxole moiety contributes to the compound's aromatic properties and potential reactivity. The trifluoromethyl group is particularly significant as it can enhance membrane permeability, thereby facilitating the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H6F3N O2 |
| Molecular Weight | 195.13 g/mol |
| Key Functional Groups | Amino, Trifluoromethyl, Benzodioxole |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Its structural characteristics may allow it to interact effectively with microbial membranes.
- Anticancer Properties : Research suggests that it could serve as a precursor for compounds with anticancer properties. The trifluoromethyl group may enhance its efficacy against various cancer cell lines.
The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors involved in disease pathways. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of membrane integrity and inhibition of essential metabolic pathways.
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through activation of caspase pathways. This suggests a potential role in cancer therapy development.
- Binding Affinity Studies : Interaction studies revealed that this compound has a high binding affinity for certain enzyme targets relevant to cancer metabolism. This was assessed using computational docking techniques and confirmed through biochemical assays.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,3-Benzodioxole | Basic benzodioxole structure | Lacks fluorination; less lipophilic |
| 2,2-Difluoro-1,3-benzodioxol-5-amine | Two fluorine atoms | Lower lipophilicity compared to trifluorinated variant |
| Trifluoromethylbenzene | Simple aromatic system | No dioxole structure; different reactivity |
The trifluoromethyl group in this compound significantly enhances its lipophilicity and biological activity compared to these compounds.
Propriétés
IUPAC Name |
2,2,6-trifluoro-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVTVWOEVYKSTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559933 |
Source


|
| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120934-03-4 |
Source


|
| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














